molecular formula C10H19NO2 B2564729 Ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate CAS No. 2248391-85-5

Ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate

Cat. No.: B2564729
CAS No.: 2248391-85-5
M. Wt: 185.267
InChI Key: BJWNXBJVUOJQMY-BDAKNGLRSA-N
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Description

Ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate is a chiral β-amino acid ester characterized by a seven-membered cycloheptane ring. Its stereochemistry (1R,2S) and ring size influence its physicochemical properties, including optical rotation ([α]²⁵D = −4.09 in ethanol) . This compound serves as a key intermediate in synthesizing bioactive molecules and chiral ligands, with applications in asymmetric catalysis and medicinal chemistry.

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8-9H,2-7,11H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWNXBJVUOJQMY-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cycloheptane ring with an amino group and an ester functional group. The stereochemistry (1R,2S) is crucial for its biological interactions and activity. The compound's molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and carboxylate groups enables the formation of hydrogen bonds, which can influence enzyme activity and receptor binding.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting neurotransmitter systems such as GABAergic signaling.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Neuropharmacological Effects

Studies have shown that compounds similar to this compound can influence gamma-aminobutyric acid (GABA) receptors, which are critical for inhibitory neurotransmission in the brain. This suggests potential applications in treating anxiety disorders and epilepsy.

2. Antimicrobial Properties

Certain derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. This positions the compound as a candidate for developing new antibiotics or antifungal agents.

3. Cardiovascular Effects

Preliminary studies suggest that the compound may have cardiovascular effects by modulating vascular smooth muscle function or influencing cardiac contractility.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologicalInteraction with GABA receptors; potential anxiolytic effects
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
CardiovascularPossible modulation of vascular smooth muscle

Case Study: Neuropharmacological Effects

In a study assessing the impact of structurally related compounds on GABA receptor binding, it was found that this compound exhibited significant binding affinity to GABA_A receptors in rat brain synaptosomes. This interaction suggests a mechanism through which the compound could exert anxiolytic effects.

Synthesis and Derivatives

The synthesis of this compound typically involves asymmetric synthesis techniques to ensure the desired stereochemistry is achieved. Various derivatives have been synthesized to explore their biological activities further.

Comparison with Similar Compounds

Structural and Stereochemical Variations

a) Cycloalkane Ring Size
  • Cyclopentane derivative: Ethyl (1R,2S)-2-aminocyclopentanecarboxylate ([α]²⁵D = −6.94) .
  • Cyclohexane derivative: Ethyl (1R,2S)-2-aminocyclohexanecarboxylate ([α]²⁵D = −11.13) . Six-membered rings offer greater conformational flexibility, improving solubility in polar solvents.
  • Cyclooctane derivative : Larger rings (8-membered) exhibit reduced strain but may face synthetic challenges due to entropic factors.
b) Stereoisomers
  • Ethyl (1R,2R)-2-aminocyclopentanecarboxylate (CAS 1609100-30-2) : Diastereomeric configuration alters hydrogen-bonding patterns, affecting interactions with biological targets.
c) Substituent Modifications
  • 4-Fluorobenzylamino substituent: Ethyl (1R,2S)-2-(4-fluorobenzylamino)cyclopentanecarboxylate (CAS 1033756-46-5) : Electron-withdrawing fluorine enhances metabolic stability and lipophilicity.
  • Vinyl substituent: (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 1173807-85-6) : Conjugated double bonds enable cycloaddition reactions, useful in polymer chemistry.

Physicochemical Properties

Compound Optical Rotation ([α]²⁵D) Solubility (EtOH) Stability Reference
Ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate −4.09 High Stable under inert
Cyclopentane analog −6.94 Moderate Sensitive to oxidation
Cyclohexane analog −11.13 High Hygroscopic
Cyclopropane derivative (vinyl-substituted) N/A Low in water Air-sensitive

Key Observations :

  • Optical Activity : Larger rings (cycloheptane) exhibit less negative rotation than smaller analogs, suggesting reduced chiral induction .
  • Solubility: Cyclohexane derivatives show higher solubility in ethanol due to balanced hydrophobicity.
  • Stability : Cyclopropane derivatives (e.g., vinyl-substituted) are prone to ring-opening under acidic conditions .

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